Methyl 1-cyclopentene-1-carboxylate
Overview
Description
Methyl 1-cyclopentene-1-carboxylate is a cyclopentene derivative and a cyclic alkene . It participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement .
Synthesis Analysis
Methyl 1-cyclopentene-1-carboxylate may be used as a starting material in the synthesis of pinnaic acid and halichlorine . It undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of a chiral NHC (N-heterocyclic carbine)-palladium (II) complex .Molecular Structure Analysis
The molecular formula of Methyl 1-cyclopentene-1-carboxylate is C7H10O2 . Its molecular weight is 126.15 g/mol . The InChI string isInChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3
and the canonical SMILES string is COC(=O)C1=CCCC1
. Chemical Reactions Analysis
Methyl 1-cyclopentene-1-carboxylate participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement . It also undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of a chiral NHC (N-heterocyclic carbine)-palladium (II) complex .Physical And Chemical Properties Analysis
Methyl 1-cyclopentene-1-carboxylate is a colorless liquid . Its refractive index is 1.4660 . It has a boiling point of 76-78 °C/9 mmHg and a density of 1.031 g/mL at 20 °C .Scientific Research Applications
Synthesis of Azulene Derivatives
“Methyl 1-cyclopentene-1-carboxylate” participates in the synthesis of azulene derivatives. The process involves initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement .
Synthesis of Pinnaic Acid
This compound may be used as a starting material in the synthesis of pinnaic acid . Pinnaic acid is a natural product that has been isolated from the marine bivalve Pinna muricata.
Synthesis of Halichlorine
“Methyl 1-cyclopentene-1-carboxylate” can also be used in the synthesis of halichlorine . Halichlorine is a chlorine-containing compound that has been isolated from the marine sponge Halichondria okadai. It has been studied for its potential anti-cancer properties.
Asymmetric Oxidative Heck Reaction
This compound undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products. This reaction is facilitated in the presence of a chiral NHC (N-heterocyclic carbine)-palladium (II) complex .
Material for Organic Synthesis
“Methyl 1-cyclopentene-1-carboxylate” is a cyclic alkene and a cyclopentene derivative . As such, it can be used as a material for various organic syntheses.
Mechanism of Action
Target of Action
Methyl 1-cyclopentene-1-carboxylate is a cyclic alkene and a cyclopentene derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Methyl 1-cyclopentene-1-carboxylate participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement . It also undergoes asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of chiral NHC (N -heterocyclic carbine)-palladium (II) complex .
Biochemical Pathways
The compound is involved in the synthesis of pinnaic acid and halichlorine These are complex biochemical pathways that involve multiple steps and enzymes
Safety and Hazards
Methyl 1-cyclopentene-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It has a flash point of 62 °C .
properties
IUPAC Name |
methyl cyclopentene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCAXIAUKEGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338442 | |
Record name | Methyl cyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentene-1-carboxylate | |
CAS RN |
25662-28-6 | |
Record name | Methyl cyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl cyclopent-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] While the 1,4-conjugate addition of alkyl cuprates to Methyl 1-cyclopentene-1-carboxylate typically yields a mixture of diastereomers, researchers have developed a strategy to obtain stereoisomerically pure products. By utilizing an epimerization approach followed by crystallization, it is possible to isolate the desired enantiomer in high purity. This method highlights the potential of Methyl 1-cyclopentene-1-carboxylate as a building block for the synthesis of complex chiral molecules.
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